molecular formula C15H17N3O2S B5702946 N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea

N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea

Cat. No. B5702946
M. Wt: 303.4 g/mol
InChI Key: XDIBKSNUCYPTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea (DMPT) is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and proliferation. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit microbial growth. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to improve cognitive function and reduce anxiety in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is easy to synthesize with high yield and purity, and it has been extensively studied for its potential therapeutic applications. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea also has several limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in biological systems. In addition, the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One direction is to further study the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea to better understand its effects on various biological processes. Another direction is to study the potential use of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea in combination with other compounds for the treatment of various diseases. In addition, future research could focus on the development of new synthetic compounds based on the structure of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea with improved therapeutic properties.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxaldehyde followed by the reaction with thiourea. Another method involves the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid hydrazide followed by the reaction with carbon disulfide. Both methods result in the formation of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea with high yield and purity.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been studied for its potential use in treating diabetes, obesity, and neurological disorders. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been used as a tool in biochemical and physiological research to study the effects of thiourea derivatives on various biological processes.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-4-7-14(16-9-10)18-15(21)17-12-8-11(19-2)5-6-13(12)20-3/h4-9H,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIBKSNUCYPTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea

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